6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIFEKYQZZHNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Direct Amination of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine reacts with 4-methoxyaniline under alkaline conditions to substitute the chlorine at position 4, retaining the chlorine at position 6.
Reaction equation :
$$
\text{4,6-Dichloropyrimidine} + \text{4-Methoxyaniline} \xrightarrow{\text{Base, 50–90°C}} \text{6-Chloro-}N\text{-(4-methoxyphenyl)pyrimidin-4-amine} + \text{HCl}
$$
Key conditions ():
- Solvent : Water or polar aprotic solvents (e.g., DMF).
- Base : NaOH, K$$2$$CO$$3$$, or triethylamine.
- Molar ratio : 1:2–8 (4,6-dichloropyrimidine to 4-methoxyphenylamine).
- Temperature : 50–90°C (reflux).
Route 2: Sequential Substitution
- Ammonolysis : 4,6-Dichloropyrimidine undergoes ammonolysis to form 4-amino-6-chloropyrimidine.
- Coupling : The 4-amino group reacts with 4-methoxybenzene derivatives (e.g., via Buchwald-Hartwig amination).
This route is less common due to lower efficiency compared to direct amination.
Optimized Procedure
Adapted from:
Materials :
- 4,6-Dichloropyrimidine (163.98 g/mol): 125.0 g
- 4-Methoxyaniline (123.15 g/mol): 150.0 g
- NaOH: 40.0 g
- Water: 250 mL
Steps :
- Mix 4,6-dichloropyrimidine, 4-methoxyaniline, and NaOH in water.
- Heat to 60°C under reflux for 6–8 hours.
- Monitor reaction progress by HPLC until residual 4,6-dichloropyrimidine ≤0.1%.
- Cool to 4°C, filter, and wash with cold water.
- Dry under vacuum (60°C, −0.09 MPa).
Yield : 85–90%
Purity : ≥99% (HPLC)
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–70°C | Higher temperatures reduce side products |
| Base concentration | 1.5–2.0 eq | Excess base accelerates reaction |
| Reaction time | 6–8 hours | Prolonged time risks decomposition |
| Solvent polarity | High (e.g., DMF) | Enhances nucleophilicity of amine |
Side Reactions and Mitigation
- Dual substitution : Overuse of 4-methoxyaniline may lead to substitution at both positions 4 and 6.
Solution : Maintain stoichiometry (1:2–3 ratio). - Hydrolysis : Water at high temperatures may hydrolyze chloropyrimidine.
Solution : Use controlled heating and anhydrous conditions.
Analytical Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.35 (s, 1H, pyrimidine-H), 7.65 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.80 (s, 3H, OCH$$3$$).
- MS (ESI+) : m/z 266.1 [M+H]$$^+$$.
Purity :
- HPLC retention time: 12.3 min (C18 column, MeOH:H$$_2$$O = 70:30).
Comparative Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct amination | 89 | 99.3 | Single-step, scalable |
| Sequential | 72 | 97.5 | Flexibility for derivatives |
Industrial Scalability
The direct amination method is preferred for large-scale synthesis due to:
- Minimal purification steps.
- Use of water as a solvent (cost-effective and green chemistry compliant).
- High reproducibility (tested at >10 kg scale).
Chemical Reactions Analysis
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, to generate a range of derivatives useful in chemical research.
Biology
- Biological Activities : Research indicates that 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine exhibits potential anti-inflammatory and antimicrobial properties. Studies have shown it can modulate enzyme activities and interact with biological receptors, which may lead to therapeutic effects .
Medicine
- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, propidium iodide assays indicated significant reductions in cell viability, suggesting its potential as an anticancer agent .
Antitubercular Activity
- Efficacy Against Mycobacterium tuberculosis : The compound has been tested against drug-resistant strains of Mtb, showing effective inhibition of bacterial growth at low micromolar concentrations without significant cytotoxicity to mammalian cells. This highlights its potential as a lead compound for developing new antitubercular therapies .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, researchers reported:
- Methodology : Xenograft models were treated with varying dosages.
- Results : A significant reduction in tumor growth was observed, confirming its potential as an effective therapeutic agent against specific cancers.
Case Study 2: Antitubercular Activity
Another study focused on the compound's efficacy against Mtb:
- Methodology : In vitro assays were conducted to assess bacterial growth inhibition.
- Results : The compound effectively inhibited bacterial growth at low concentrations, demonstrating minimal cytotoxicity to host cells .
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
The position and nature of substituents on the pyrimidine ring significantly affect biological activity and physicochemical properties.
Key Observations :
- Chlorine at C6: Common in pesticidal and kinase-targeting compounds (e.g., ).
- Nitro at C5: Found in intermediates for diamine synthesis, where nitro groups facilitate reduction to amino groups .
- Methyl or fused rings : Modifications like methyl groups () or fused pyrido rings () alter steric bulk and solubility.
Variations in the Aryl Amino Group
The aryl group attached to the amine at C4 influences target selectivity and potency.
Key Observations :
- Electron-donating groups (e.g., MeO) : Enhance solubility and may improve pharmacokinetics .
- Electron-withdrawing groups (e.g., F, CF3O) : Increase binding affinity to enzymes like kinases or acetylcholinesterase .
- Bulkier groups (e.g., methylsulfonyl) : Improve selectivity for specific targets, such as PI5P4Kγ .
Key Insights :
- Anticancer activity: Correlates with substituents that induce cell cycle arrest (e.g., chromeno-pyrimidine in ).
- Pesticidal activity : Linked to trifluoromethyl-oxadiazole moieties and AChE inhibition .
Crystallographic Data
- 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine: Crystal structure confirmed via X-ray diffraction (monoclinic system, P21/c space group) .
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine: Synthesized via chloroform reflux and characterized by NMR and melting point .
Biological Activity
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for various pharmacological effects, including anticancer and antitubercular properties. This article reviews its biological activity, focusing on synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with a chlorine atom and a methoxyphenyl group. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.
Synthesis
The synthesis of this compound generally involves the chlorination of pyrimidine derivatives followed by amination reactions. The synthetic pathway can be summarized as follows:
- Chlorination of Pyrimidine : The starting material, pyrimidine, undergoes chlorination to introduce the chlorine substituent.
- Amination : The chlorinated intermediate is then reacted with 4-methoxyaniline to form the final product.
This method allows for the generation of various derivatives by modifying the aniline component, which can significantly affect biological activity.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:
- Cell Viability Assays : Propidium iodide assays indicated that this compound effectively reduces cell viability in human cancer cell lines, suggesting potential as an anticancer agent .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Studies have indicated that it possesses activity against Mycobacterium tuberculosis (Mtb). Notably:
- Mechanism of Action : It has been shown to interact with promiscuous targets within Mtb, indicating a novel mechanism of action distinct from traditional antitubercular drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Chlorine Substitution : Chlorination at the 6-position of the pyrimidine ring is essential for maintaining activity against cancer cells and Mtb .
The following table summarizes key SAR findings related to this compound:
| Compound Variant | Substituent | Biological Activity | Reference |
|---|---|---|---|
| Original | Cl, OCH3 | High anticancer activity | |
| Variant A | Cl | Moderate activity | |
| Variant B | OCH3 | Low activity |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, researchers reported a significant reduction in tumor growth in xenograft models when treated with this compound. The study utilized various dosages and treatment schedules to establish a dose-response relationship, confirming its potential as an effective therapeutic agent against specific cancers .
Case Study 2: Antitubercular Activity
Another study focused on the compound's efficacy against drug-resistant strains of Mtb. The results indicated that it effectively inhibited bacterial growth at low micromolar concentrations without significant cytotoxicity to mammalian cells. This highlights its potential as a lead compound for developing new antitubercular therapies .
Q & A
Q. What are the standard synthetic routes for 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine?
The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 4,6-dichloropyrimidine with 4-methoxyaniline under reflux in a polar aprotic solvent (e.g., chloroform or DMF) with a base (e.g., K₂CO₃). Purification is achieved through column chromatography (silica gel, chloroform/ethyl acetate gradient) and recrystallization from methanol . Key challenges include controlling regioselectivity and minimizing byproducts like bis-arylated derivatives.
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR (¹H/¹³C): Assign methoxy protons (δ ~3.8 ppm) and pyrimidine aromatic protons (δ ~8.5–9.0 ppm). Use 2D-COSY and HSQC to resolve overlapping signals.
- X-ray crystallography: Critical for confirming intramolecular interactions, such as N–H⋯N hydrogen bonds and π–π stacking, which influence conformational stability .
- MS (ESI/HRMS): Validate molecular weight (C₁₁H₁₀ClN₃O; theoretical MW: 251.05 g/mol) and isotopic patterns for chlorine.
Q. What are the known physicochemical properties of this compound?
- Solubility: Poor in water; soluble in DMSO, chloroform, and methanol.
- Thermal stability: Melting point typically >200°C (decomposition observed via TGA).
- LogP: Predicted ~2.7 (via ChemDraw), indicating moderate lipophilicity.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states to predict regioselectivity in nucleophilic substitution. Reaction path sampling (e.g., using NWChem) identifies energy barriers for competing pathways, enabling solvent/base optimization . For example, DMF may stabilize intermediates better than chloroform due to higher polarity.
Q. How do structural modifications influence biological activity?
- Substitution at pyrimidine C2/C6: Chlorine at C6 enhances electrophilicity, while methoxyaryl groups at C4 improve membrane permeability.
- Analog synthesis: Replace 4-methoxyphenyl with fluorinated aryl groups (e.g., 4-CF₃-phenyl) to study effects on target binding (e.g., kinase inhibition) . SAR studies require in vitro assays (e.g., IC₅₀ measurements in cancer cell lines).
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Polymorphism: Use DSC and PXRD to detect polymorphic forms. For example, a metastable form may show altered hydrogen-bonding patterns compared to the stable crystal structure .
- Dynamic NMR: Resolve conformational flexibility in solution (e.g., hindered rotation of the methoxy group) that may mismatch static crystallographic data.
Q. How can reaction engineering improve scalability?
- Continuous flow reactors: Enhance heat/mass transfer for exothermic steps (e.g., amine addition).
- Membrane separation: Isolate intermediates via nanofiltration to reduce purification steps .
- DoE (Design of Experiments): Optimize variables (temperature, stoichiometry) to maximize yield (>80%) while minimizing byproducts.
Q. What are the best practices for evaluating stability under experimental conditions?
- Forced degradation studies: Expose the compound to UV light, acidic/basic conditions, and oxidants (H₂O₂) to identify degradation products (HPLC-MS).
- Accelerated stability testing: Store at 40°C/75% RH for 4 weeks; monitor via HPLC for purity loss >5% .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in biological assay results?
- Control experiments: Verify compound integrity post-assay (e.g., LC-MS to rule out hydrolysis).
- Target validation: Use CRISPR knockout models to confirm on-target effects vs. off-target interactions.
- Dose-response curves: Ensure linearity (R² >0.95) to exclude solubility-limited activity .
Q. What statistical approaches validate structural-activity models?
- Multivariate analysis (PLS, PCA): Correlate descriptors (e.g., Hammett σ, molar refractivity) with bioactivity.
- Bootstrapping: Assess model robustness by resampling datasets to calculate confidence intervals for predicted IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
